molecular formula C11H22N2O2 B112539 2-(Aminoethyl)-1-N-Boc-pyrrolidine CAS No. 370069-29-7

2-(Aminoethyl)-1-N-Boc-pyrrolidine

Cat. No. B112539
CAS RN: 370069-29-7
M. Wt: 214.3 g/mol
InChI Key: VCYKQOGWPICUKV-UHFFFAOYSA-N
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Description

“2-(Aminoethyl)-1-N-Boc-pyrrolidine” is a compound that falls under the category of amines . Amines are derivatives of ammonia in which one, two, or all three hydrogen atoms are replaced by hydrocarbon groups . They are classified as primary, secondary, or tertiary by the number of hydrocarbon groups attached to the nitrogen atom .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-aminothiazoles, which are significant class of organic medicinal compounds, has been utilized as starting material for the synthesis of diverse range of heterocyclic analogues . Another example is the synthesis of amino cellulose sulfate (ACS) which was prepared by a three-step synthesis starting with the functionalization of microcrystalline cellulose with p-toluenesulfonyl (tosyl) groups .

Scientific Research Applications

Synthesis of Peptide Nucleic Acid (PNA) Monomers

2-(Aminoethyl)-1-N-Boc-pyrrolidine: is a crucial intermediate in the synthesis of PNA monomers. PNAs are analogs of DNA with a pseudo-peptide backbone, which makes them resistant to enzymatic degradation and ideal for molecular diagnostic applications. The compound facilitates the production of N-(Boc-Aminoethylglycin)thymine Ethyl Ester, a PNA monomer used in antigene strategies and molecular sensors .

Biomedical Research

In biomedical research, this compound is used to develop new molecular biology tools. Its role in the synthesis of PNA oligonucleotide conjugates is particularly significant, as these conjugates have potential applications in gene therapy and as molecular probes .

Diagnostic Field

The compound’s application extends to the diagnostic field, where it is used to create molecular sensors. These sensors can detect specific DNA or RNA sequences, which is vital for diagnosing genetic disorders and infections .

Antigene Strategies

2-(Aminoethyl)-1-N-Boc-pyrrolidine: is instrumental in antigene strategies. It is used to synthesize PNAs that can bind to specific DNA sequences, thereby blocking transcription and translation processes. This is a promising approach for silencing specific genes involved in diseases .

Molecular Biology Tools

The compound is also used to create tools for molecular biology research. It aids in the synthesis of modified nucleic acids, which can be used to study DNA-protein interactions, DNA repair mechanisms, and more .

Cost-Effective Synthesis Methods

Researchers have developed cost-effective methods to synthesize the compound, which can significantly reduce the cost of PNA synthesis. This makes it more accessible for various research and diagnostic applications .

Scalable Production

The scalable production of 2-(Aminoethyl)-1-N-Boc-pyrrolidine is another important application. It allows for the large-scale synthesis of PNA monomers, which is essential for commercial and research purposes .

Synthetic Applications

Finally, the compound finds use in various synthetic applications beyond PNAs. Its versatility as an intermediate allows for the creation of diverse biomolecules, which can be tailored for specific research needs .

properties

IUPAC Name

tert-butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-8-4-5-9(13)6-7-12/h9H,4-8,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCYKQOGWPICUKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10627343
Record name tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminoethyl)-1-N-Boc-pyrrolidine

CAS RN

370069-29-7
Record name tert-Butyl 2-(2-aminoethyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10627343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 370069-29-7
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